
10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine is a complex organic compound that belongs to the class of phenoxazines This compound is characterized by the presence of a phenoxazine core, which is a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the benzyl group is usually achieved through a nucleophilic substitution reaction, where a benzyl halide reacts with the phenoxazine core in the presence of a base. The diphenylphosphino groups are then introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate phosphine reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The benzyl and diphenylphosphino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction produces phosphine hydrides. Substitution reactions result in the formation of various derivatives with different functional groups.
Scientific Research Applications
10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of phosphine-containing compounds is beneficial.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The compound’s ability to donate and accept electrons makes it a versatile ligand in catalysis. Additionally, its interactions with biological molecules can modulate cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
10-Benzyl-4,6-bis(diphenylphosphino)-10H-phenoxazine can be compared with other phenoxazine derivatives and phosphine-containing compounds:
Phenoxazine Derivatives: Compounds such as 10-phenylphenoxazine and 10-methylphenoxazine share the phenoxazine core but differ in their substituents, leading to variations in their chemical properties and applications.
Phosphine-Containing Compounds: Compounds like triphenylphosphine and diphenylphosphinoethane have similar phosphine groups but lack the phenoxazine core, resulting in different reactivity and uses.
The uniqueness of this compound lies in its combination of the phenoxazine core with benzyl and diphenylphosphino groups, which imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C43H33NOP2 |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(10-benzyl-6-diphenylphosphanylphenoxazin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H33NOP2/c1-6-18-33(19-7-1)32-44-38-28-16-30-40(46(34-20-8-2-9-21-34)35-22-10-3-11-23-35)42(38)45-43-39(44)29-17-31-41(43)47(36-24-12-4-13-25-36)37-26-14-5-15-27-37/h1-31H,32H2 |
InChI Key |
KJEMEQBXCQFPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13216221.png)
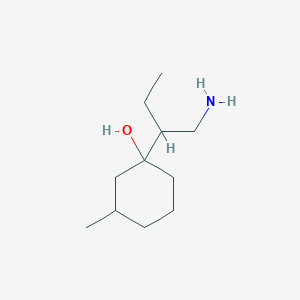

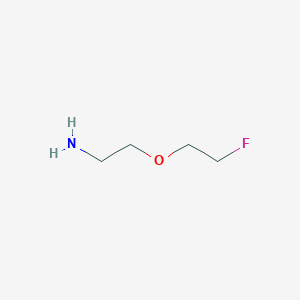

![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine](/img/structure/B13216256.png)


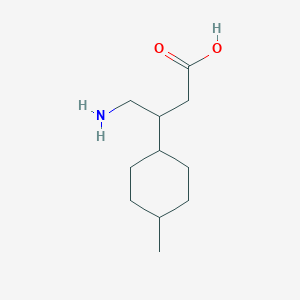
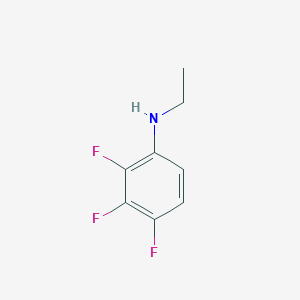
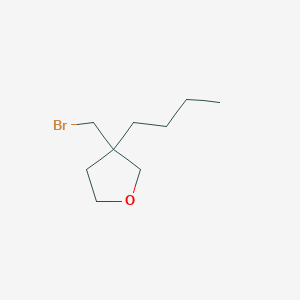


![5-(Ethoxycarbonyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13216307.png)
